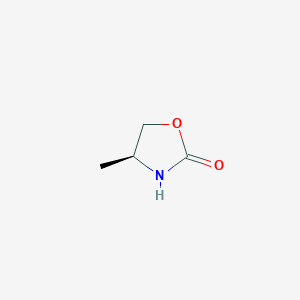

(S)-4-Methyloxazolidin-2-one

Description

The exact mass of the compound (S)-4-Methyloxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-4-Methyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Methyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429043 | |

| Record name | (S)-4-Methyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4042-35-7 | |

| Record name | (S)-4-Methyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4042-35-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-4-Methyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyloxazolidin-2-one, a chiral auxiliary, is a cornerstone in modern asymmetric synthesis. Its rigid, predictable stereochemical control makes it an invaluable tool for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Understanding its physical properties is paramount for its effective use in reaction design, optimization, and scale-up. This technical guide provides a comprehensive overview of the key physical characteristics of (S)-4-Methyloxazolidin-2-one, supported by experimental protocols and data for practical application in a research and development setting.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of (S)-4-Methyloxazolidin-2-one is essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 4042-35-7 | [1] |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | [1] |

| Appearance | Colorless to off-white solid/powder | [2] |

| Melting Point | 52-56 °C | [2] |

| Boiling Point (Predicted) | 302.6 ± 9.0 °C | [2] |

| Density (Predicted) | 1.095 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Note: Predicted values for boiling point and density are computationally derived and should be considered as estimates. Experimental verification is recommended for precise applications.

Solubility Profile

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl acetate

-

Dichloromethane

-

Chloroform

It is expected to have limited solubility in non-polar solvents like hexane and water. For precise applications, it is recommended to experimentally determine the solubility in the solvent system of interest.

Optical Rotation: A Key Stereochemical Descriptor

As a chiral compound, the specific rotation of (S)-4-Methyloxazolidin-2-one is a defining physical property that confirms its enantiomeric purity. While a specific value for (S)-4-Methyloxazolidin-2-one is not consistently reported across publicly available databases, the optical activity of chiral oxazolidinones is well-established. For instance, the structurally similar (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone exhibits a specific rotation of [α]25/D −168° (c = 2 in chloroform). It is crucial for researchers to determine the specific rotation of their own sample of (S)-4-Methyloxazolidin-2-one to ensure enantiopurity before use in stereoselective reactions.

Spectroscopic Profile

The spectroscopic data for (S)-4-Methyloxazolidin-2-one provides unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a doublet), the methine proton at the stereocenter (a multiplet), and the two diastereotopic protons of the methylene group in the ring (multiplets). The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-4-Methyloxazolidin-2-one will display characteristic absorption bands that are indicative of its functional groups. Key expected peaks include:

-

N-H Stretch: A peak in the region of 3400-3250 cm⁻¹ corresponding to the N-H bond of the secondary amide.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption band in the range of 1760-1665 cm⁻¹ for the carbonyl group of the cyclic carbamate.

-

C-O Stretch: A peak in the 1320-1000 cm⁻¹ region corresponding to the C-O single bond.

Experimental Protocols for Physical Property Determination

To ensure the quality and suitability of (S)-4-Methyloxazolidin-2-one for sensitive applications, in-house verification of its physical properties is a critical component of laboratory best practices.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

Methodology:

-

Sample Preparation: A small amount of finely powdered (S)-4-Methyloxazolidin-2-one is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (for liquids, conceptual for high-boiling solids)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. While (S)-4-Methyloxazolidin-2-one is a solid at room temperature, this protocol is relevant for liquid compounds or for determination under vacuum for high-boiling solids.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.

-

Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination (Capillary Method).

Specific Rotation Measurement

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the compound, concentration, path length, temperature, and wavelength of light.[3]

Methodology:

-

Solution Preparation: A solution of (S)-4-Methyloxazolidin-2-one of a known concentration is prepared in a suitable solvent (e.g., chloroform).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured.

-

Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l) where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters.

-

Caption: Workflow for Specific Rotation Measurement.

Conclusion

The physical properties of (S)-4-Methyloxazolidin-2-one are integral to its successful application in asymmetric synthesis. This guide provides a detailed overview of these properties, emphasizing the importance of experimental verification for ensuring the quality and reliability of this crucial chiral auxiliary. By understanding and applying this knowledge, researchers and drug development professionals can enhance the precision and efficiency of their synthetic endeavors.

References

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]

-

(S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem. Available at: [Link]

-

2-Oxazolidinone, 4-methyl-5-phenyl- - SpectraBase. Available at: [Link]

-

4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem. Available at: [Link]

-

Specific rotation - Wikipedia. Available at: [Link]

-

Oxazolidin-2-one, 4-hydroxy-4,5,5-trimethyl-3-[3-(4-morpholyl)propyl]- - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

(S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem. Available at: [Link]

-

(S)-(+)-4-Isopropyl-2-oxazolidinone - the NIST WebBook. Available at: [Link]

-

13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to (S)-4-Methyloxazolidin-2-one: A Chiral Auxiliary for Asymmetric Synthesis

This guide provides an in-depth exploration of (S)-4-Methyloxazolidin-2-one, a pivotal chiral auxiliary in modern organic synthesis. We will delve into its fundamental properties, synthesis, and, most critically, its application in stereocontrolled reactions, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product.[1] Among the various classes of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have emerged as highly reliable and versatile tools.[1][2] Their efficacy lies in their ability to establish a chiral environment that biases the trajectory of incoming reagents, leading to high diastereoselectivity.[2] (S)-4-Methyloxazolidin-2-one is a prominent member of this family, valued for its effectiveness in a range of asymmetric transformations.

Core Properties of (S)-4-Methyloxazolidin-2-one

A thorough understanding of the physicochemical properties of (S)-4-Methyloxazolidin-2-one is essential for its effective application and handling.

Structure and Identification

-

Chemical Name: (4S)-4-methyl-1,3-oxazolidin-2-one[3]

-

Structure:

The structure consists of a five-membered oxazolidinone ring with a methyl group at the 4-position, conferring its chirality.

Physicochemical Data

Quantitative data for (S)-4-Methyloxazolidin-2-one is summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to off-white solid | [4] |

| Melting Point | 52-56 °C | [4][5] |

| Boiling Point | 302.6±9.0 °C (Predicted) | [4] |

| Density | 1.095±0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis of (S)-4-Methyloxazolidin-2-one

The most common and practical synthesis of (S)-4-Methyloxazolidin-2-one starts from the readily available and optically pure amino acid, L-alanine. The synthetic strategy involves the reduction of the carboxylic acid functionality to an alcohol, followed by cyclization to form the oxazolidinone ring.

Synthetic Workflow

The overall workflow for the synthesis can be visualized as follows:

Caption: Synthetic workflow for (S)-4-Methyloxazolidin-2-one from L-alanine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Reduction of L-Alanine to L-Alaninol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of L-Alanine: A solution of L-alanine in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The choice of a powerful reducing agent like LiAlH₄ is crucial for the direct reduction of the carboxylic acid.

-

Reaction and Workup: The reaction mixture is then heated to reflux and stirred until the reaction is complete (monitored by TLC). After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude L-alaninol.

Step 2: Cyclization to (S)-4-Methyloxazolidin-2-one

-

Reaction Setup: The crude L-alaninol is dissolved in a suitable solvent, such as toluene.

-

Cyclizing Agent: A cyclizing agent, such as diethyl carbonate or a phosgene equivalent like triphosgene, is added to the solution. Diethyl carbonate is often preferred due to its lower toxicity compared to phosgene derivatives. A base, such as potassium carbonate, is typically added to facilitate the reaction.

-

Reaction and Purification: The mixture is heated to reflux until the reaction is complete. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford pure (S)-4-Methyloxazolidin-2-one.

Application in Asymmetric Synthesis: The Aldol Reaction

A cornerstone application of (S)-4-Methyloxazolidin-2-one is in the Evans asymmetric aldol reaction, which allows for the diastereoselective formation of β-hydroxy carbonyl compounds.

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by the oxazolidinone auxiliary is a consequence of a well-defined transition state. The causality behind the stereochemical outcome can be explained by the following principles:

-

N-Acylation: The chiral auxiliary is first acylated at the nitrogen atom to form an N-acyl oxazolidinone.

-

Enolate Formation: Treatment with a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine, DIPEA) selectively generates the (Z)-enolate. The formation of the Z-enolate is critical for achieving high diastereoselectivity.

-

Chelated Transition State: The boron enolate then coordinates with the incoming aldehyde to form a rigid, six-membered, chair-like Zimmerman-Traxler transition state.

-

Stereodirection: The methyl group at the C4 position of the oxazolidinone ring sterically shields one face of the enolate. To minimize steric repulsion, the aldehyde's substituent (R') occupies a pseudo-equatorial position in the transition state, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters, leading preferentially to the syn-aldol adduct.[6]

Caption: Simplified mechanism of the Evans asymmetric aldol reaction.

Experimental Workflow for Asymmetric Aldol Addition

The following is a generalized workflow for a typical Evans asymmetric aldol reaction.

Caption: General experimental workflow for an asymmetric aldol reaction.

Auxiliary Removal

A key advantage of chiral auxiliaries is their ability to be removed and often recovered after the desired transformation. For N-acyl oxazolidinones, the auxiliary can be cleaved under various conditions to yield different functionalities, such as carboxylic acids, esters, or alcohols, without racemization of the newly formed stereocenters. A common method involves hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide.

Safety and Handling

(S)-4-Methyloxazolidin-2-one is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, refrigerated at 2-8°C.[4][5]

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

(S)-4-Methyloxazolidin-2-one stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its straightforward preparation, coupled with its ability to induce high levels of stereoselectivity in a predictable manner, has solidified its place as a valuable tool for synthetic chemists. The principles governing its stereodirecting influence in reactions like the Evans aldol addition are well-understood, providing a reliable and rational approach to the construction of complex chiral molecules. For researchers and professionals in drug discovery and development, a comprehensive understanding of this and other chiral auxiliaries is indispensable for the efficient and stereocontrolled synthesis of bioactive compounds.

References

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health.

-

(S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308. (n.d.). PubChem. Retrieved from [Link]

-

Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4S)-4-Methyl-2-oxazolidinone | 4042-35-7 [chemicalbook.com]

- 5. (S)-4-Methyl-2-oxazolidinone 4042-35-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to (S)-4-Methyloxazolidin-2-one in Asymmetric Synthesis: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral auxiliaries are foundational tools in modern asymmetric synthesis, enabling the precise control of stereochemistry in the creation of enantiomerically pure compounds. Among these, the oxazolidinones popularized by David A. Evans stand out for their reliability and high levels of stereocontrol. This guide provides an in-depth examination of the mechanism of action of a specific Evans auxiliary, (S)-4-methyloxazolidin-2-one. We will explore the core principles governing its function—from diastereoselective enolate formation to facial-selective electrophilic attack and final auxiliary cleavage. Through detailed mechanistic diagrams, quantitative data, and field-proven experimental protocols, this document serves as a technical resource for scientists seeking to leverage this powerful tool in their synthetic endeavors.

Introduction: The Role of Chiral Auxiliaries

In the pursuit of pharmaceutical agents and other biologically active molecules, the ability to synthesize a single enantiomer is often paramount. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereogenic center is set, the auxiliary is removed and can ideally be recovered for reuse.[1] This strategy converts a difficult-to-control enantioselective reaction into a more readily controlled diastereoselective one.

The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, are among the most successful and widely used auxiliaries.[1][2] Their efficacy stems from a rigid heterocyclic framework that provides a highly predictable and sterically biased environment for reactions at an attached acyl group. (S)-4-Methyloxazolidin-2-one, while less common than its isopropyl or benzyl counterparts, provides a clear example of the underlying principles of stereocontrol that define this class of auxiliaries.

The Core Mechanism: A Step-by-Step Analysis

The power of the (S)-4-methyloxazolidin-2-one auxiliary lies in its ability to force a reaction to proceed through a single, low-energy pathway, thereby ensuring high diastereoselectivity. The overall process can be broken down into three critical stages: N-acylation, diastereoselective enolate formation and reaction, and auxiliary cleavage.

Stage 1: N-Acylation

The first step is the attachment of the desired acyl group (e.g., a propanoyl group) to the nitrogen of the oxazolidinone. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by the addition of an acyl chloride or anhydride.[3] This forms the N-acyl oxazolidinone, the key substrate for the asymmetric transformation.

Stage 2: Diastereoselective Enolate Formation and Electrophilic Attack

This stage is the heart of the asymmetric induction. The N-acyl oxazolidinone is treated with a base and often a Lewis acid to form a defined enolate geometry.

-

Formation of the Z-Enolate: The use of a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in conjunction with a hindered amine base like triethylamine, preferentially generates the (Z)-enolate. The boron atom chelates to both the acyl carbonyl oxygen and the oxazolidinone ring carbonyl oxygen.[4][5] This forms a rigid, six-membered ring-like structure.[4][5][6]

-

Conformational Control: To minimize dipole-dipole repulsion between the two carbonyl groups, the N-acyl group orients itself such that the acyl carbonyl points away from the oxazolidinone carbonyl.[4][7]

-

Facial Shielding: The C4-methyl group of the auxiliary now acts as a steric shield, effectively blocking one face of the planar enolate (the si-face).[2]

-

Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less hindered re-face.[6] This highly controlled trajectory ensures the formation of a new stereogenic center with a predictable absolute configuration.

The entire mechanistic cycle is visualized in the diagram below.

Caption: General mechanism of (S)-4-methyloxazolidin-2-one in asymmetric synthesis.

Stage 3: Non-Destructive Auxiliary Cleavage

Once the new stereogenic center is formed, the auxiliary must be removed to yield the desired product. A key advantage of oxazolidinone auxiliaries is the variety of mild cleavage methods available, which can lead to different functional groups without racemization of the newly formed chiral center.

-

To Carboxylic Acids: The most common method for cleavage to the carboxylic acid is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[8][9] This reagent selectively attacks the exocyclic acyl carbonyl over the endocyclic ring carbonyl.[10]

-

To Alcohols: Reduction with reagents such as lithium borohydride (LiBH₄) cleaves the acyl group to yield the corresponding primary alcohol.

-

To Aldehydes: Mild reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures can provide the aldehyde.

-

To Esters and Amides: Transesterification with alkoxides (e.g., NaOMe) or aminolysis can convert the N-acyl group directly into esters or amides, respectively.

The ability to cleave the auxiliary to various functional groups greatly enhances the synthetic utility of this methodology.[8]

Practical Application: Asymmetric Alkylation

To illustrate the practical application of this mechanism, we will outline a protocol for the asymmetric alkylation of an N-propanoyl oxazolidinone, a classic example of this chemistry's effectiveness.

Experimental Protocol: Asymmetric Benzylation

This protocol details the diastereoselective alkylation of an N-propanoyl-(S)-4-substituted-2-oxazolidinone with benzyl bromide.

Materials:

-

N-Propanoyl-(S)-4-methyloxazolidin-2-one

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard labware for anhydrous, low-temperature reactions

Procedure:

-

Dissolve N-propanoyl-(S)-4-methyloxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (1.1 eq.) in THF dropwise over 15 minutes.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq.) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup: extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure, alkylated product.

Quantitative Performance Data

The efficacy of Evans-type auxiliaries is best demonstrated by the high diastereoselectivities achieved across a range of electrophiles. The table below summarizes representative data for alkylation and aldol reactions using similar N-acyl oxazolidinone systems.

| Substrate (N-Acyl Group) | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| Propanoyl | Alkylation | Benzyl Bromide | >99:1 | Evans, D. A. et al. (1982) |

| Propanoyl | Alkylation | Allyl Iodide | 98:2 | Smith, T. E. et al.[9] |

| Propanoyl | Aldol | Isobutyraldehyde | >99:1 (syn) | Evans, D. A. et al. (1981)[4] |

| Acetyl | Alkylation | Methyl Iodide | 95:5 | Evans, D. A. et al. (1982) |

| Phenylacetyl | Alkylation | tert-Butyl Bromide | >95:5 | Kim, D. et al.[11] |

Note: Data is representative of the Evans oxazolidinone system and demonstrates typical selectivities.

Conclusion and Outlook

The (S)-4-methyloxazolidin-2-one, as a member of the Evans family of chiral auxiliaries, provides a robust and highly predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. Its mechanism of action is rooted in a well-defined, chelation-controlled Z-enolate that presents two highly differentiated diastereofaces for electrophilic attack. The steric hindrance provided by the C4-substituent is the primary factor directing this selectivity. Combined with the versatility of mild auxiliary cleavage, this methodology has become an indispensable tool in the synthesis of complex, enantiomerically pure molecules, from natural products to active pharmaceutical ingredients.[12] As the field of asymmetric synthesis continues to evolve towards catalytic solutions, the lessons learned from stoichiometric auxiliaries like the Evans oxazolidinones continue to inform the design of new and more efficient catalytic systems.

References

-

Clayton, M., & Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available from: [Link]

-

Wikipedia. (2023). Chiral auxiliary. Available from: [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]

-

Fandrick, D. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1359-1365. Available from: [Link]

-

Fandrick, D. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. Available from: [Link]

-

Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 84(4), 685. Available from: [Link]

-

ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]

-

Gopakumar, G., & Varghese, B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 12004-12015. Available from: [Link]

-

YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available from: [Link]

-

Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College Chemistry. Available from: [Link]

-

ResearchGate. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Available from: [Link]

-

Lee, D., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(11), 2656. Available from: [Link]

-

MacMillan Group, Princeton University. (n.d.). Evans Enolate Alkylation-Hydrolysis. Available from: [Link]

-

Kim, D., et al. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 23(15), 5866-5870. Available from: [Link]

-

MacMillan Group, Princeton University. (2002). The Selective Aldol Reaction. Available from: [Link]

-

Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. Available from: [Link]

-

ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

-

Lee, D., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available from: [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Available from: [Link]

-

Ghorai, S., & Kraus, G. A. (2012). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. Organic Letters, 14(1), 162-164. Available from: [Link]

-

Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(4), 3073-3083. Available from: [Link]

-

Wiscons, R. A., & Nagib, D. A. (2022). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 12(15), 9435-9450. Available from: [Link]

-

Zhang, X., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. Available from: [Link]

-

Bisai, A., & Singh, V. K. (2006). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Tetrahedron, 62(29), 6785-6819. Available from: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. benchchem.com [benchchem.com]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. connectsci.au [connectsci.au]

- 11. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Synthesis of (S)-4-Methyloxazolidin-2-one from L-alaninol

Introduction: The Role of (S)-4-Methyloxazolidin-2-one as a Chiral Auxiliary

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for controlling stereochemical outcomes, particularly in academic research and the early phases of drug discovery.[1] Among these, oxazolidinones, popularized by David A. Evans, have proven to be exceptionally versatile and reliable.[2] (S)-4-Methyloxazolidin-2-one, derived from the readily available and inexpensive amino acid L-alanine, is a prominent member of this class. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, effectively directing subsequent reactions—such as alkylations and aldol additions—to occur with a high degree of stereoselectivity.[2][3] The steric hindrance provided by the methyl group at the C-4 position guides the approach of incoming reagents, leading to the preferential formation of one enantiomer.[2] Following the desired transformation, the auxiliary can be cleanly removed under mild conditions, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary.[2][4]

This guide provides a comprehensive overview of the synthesis of (S)-4-Methyloxazolidin-2-one from L-alaninol, covering the underlying chemical principles, a detailed experimental protocol, characterization methods, and essential safety considerations.

Mechanistic Insights: The Cyclization Pathway

The synthesis of (S)-4-Methyloxazolidin-2-one from L-alaninol, a 1,2-amino alcohol, involves an intramolecular cyclization to form the five-membered heterocyclic ring. This transformation is typically achieved by reacting the amino alcohol with a carbonylating agent, such as a phosgene derivative (e.g., triphosgene) or a dialkyl carbonate (e.g., diethyl carbonate).[5]

The reaction with diethyl carbonate, a less hazardous alternative to phosgene, proceeds via a base-catalyzed mechanism. The process is a 5-Exo-Trig ring closure, which is kinetically and thermodynamically favored over larger ring formations.[6]

The key steps are:

-

Deprotonation: A base (e.g., sodium methoxide or potassium carbonate) deprotonates the more acidic hydroxyl group of L-alaninol, forming an alkoxide intermediate.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This results in the formation of an intermediate ethyl carbonate ester.

-

Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed carbonate carbonyl group.

-

Ring Closure and Elimination: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating ethanol and forming the stable five-membered oxazolidinone ring.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of (S)-4-Methyloxazolidin-2-one.

Experimental Protocol

This section details a reliable, field-proven method for the synthesis of (S)-4-Methyloxazolidin-2-one using diethyl carbonate. This procedure is adapted from established literature methods which favor diethyl carbonate for its lower toxicity and ease of handling compared to phosgene-based reagents.[5][6][7]

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles |

| L-Alaninol | C₃H₉NO | 75.11 | 10.0 g | 0.133 |

| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 23.6 g (24.0 mL) | 0.200 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.84 g | 0.0133 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

| Saturated NaCl solution (brine) | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Büchner funnel, and standard laboratory glassware.

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-alaninol (10.0 g, 0.133 mol), diethyl carbonate (24.0 mL, 0.200 mol), anhydrous potassium carbonate (1.84 g, 0.0133 mol), and toluene (100 mL).

-

Causality: Toluene serves as the solvent, allowing the reaction to be heated to reflux. Diethyl carbonate is used in excess to drive the reaction to completion. Potassium carbonate acts as the necessary base to facilitate the cyclization.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring.

-

Maintain reflux for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the L-alaninol spot.

-

Causality: The elevated temperature provides the activation energy required for the reaction to proceed at a reasonable rate. Prolonged heating ensures the reaction goes to completion.

-

-

Workup and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

Dry the organic layer (toluene) over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Causality: This step removes residual water from the organic phase, which is crucial before crystallization.

-

-

Purification:

-

The resulting crude product, often an oil or a semi-solid, is purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel, wash with cold hexanes, and dry under vacuum.

-

Causality: Recrystallization is an effective method for purifying solid compounds. The solvent pair of ethyl acetate and hexanes is chosen because the product is soluble in hot ethyl acetate but sparingly soluble in cold hexanes, allowing for the separation from more soluble impurities.

-

Characterization and Data Analysis

The identity and purity of the synthesized (S)-4-Methyloxazolidin-2-one should be confirmed through various analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₄H₇NO₂ | [8] |

| Molecular Weight | 101.10 g/mol | [8] |

| Appearance | White crystalline solid | General Observation |

| Melting Point | 72-74 °C | Literature Value |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.0-6.5 (br s, 1H, NH), 4.45 (t, J=8.0 Hz, 1H), 4.05 (t, J=8.0 Hz, 1H), 3.95-4.0 (m, 1H), 1.30 (d, J=6.0 Hz, 3H) | [9] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.0, 70.0, 48.0, 21.0 | Literature Value |

| Specific Rotation [α]D | +15° to +18° (c=1, EtOH) | Literature Value |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

L-Alaninol: Causes severe skin burns and eye damage.[10][11][12][13] It is corrosive and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Work in a well-ventilated fume hood.

-

Diethyl Carbonate: Flammable liquid and vapor.[14][15][16][17] Keep away from heat, sparks, and open flames.[14][15] It may cause skin and eye irritation.[17][18] Ensure proper grounding to prevent static discharge.[14][18]

-

Toluene: Flammable and toxic. It is a skin and respiratory irritant and can have effects on the central nervous system. All handling must be done in a fume hood.

Waste Disposal

All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal. Solid waste, such as used filter paper and drying agents, should be disposed of in a designated solid chemical waste container.

Conclusion

The synthesis of (S)-4-Methyloxazolidin-2-one from L-alaninol via cyclization with diethyl carbonate is a robust and scalable method for producing a valuable chiral auxiliary. By understanding the reaction mechanism, adhering to a detailed and validated protocol, and observing all necessary safety precautions, researchers can reliably synthesize this key building block for asymmetric synthesis. The purity of the final product is crucial for its successful application in stereoselective reactions, making the characterization steps an integral part of the overall process.

References

-

Pal, R., & Handa, M. (2013). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 3(39), 17745-17781. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: L-Alaninol. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Diethyl carbonate. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Diethyl carbonate. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: L-Alaninol. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

-

Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Figshare. [Link]

-

Zepeda, L. G., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(10), 2355-2366. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

-

Sriramurthy, V., & Schiffler, M. A. (2008). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Zepeda, L. G., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(10), 2355-2366. [Link]

-

Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential Intramolecular Ring Closure of Amino Alcohols with Diethyl Carbonate to Oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831. [Link]

-

Pojarliev, P., Biller, W. T., Martin, H. J., & List, B. (2004). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett, 2004(01), 77-80. [Link]

-

Reddy, L. R., & Hu, B. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 17(9), 10328-10340. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-4-Methyloxazolidin-2-one. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Li, Y., et al. (2013). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Chirality, 25(10), 636-640. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. [Link]

-

Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(42), 39299-39307. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective. [Link]

-

da Silva, A. C., et al. (2014). 1 H NMR (DMSO-d 6 of oxazolidinone 2a. ResearchGate. [Link]

-

Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2020). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Journal of Education for Pure Science-Thi-Qar University, 10(2). [Link]

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]

- 4. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]

- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries | MDPI [mdpi.com]

- 6. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (4S)-4-Methyl-2-oxazolidinone(4042-35-7) 1H NMR [m.chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. chemicalbook.com [chemicalbook.com]

- 12. biosynth.com [biosynth.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Guide to Evans Auxiliaries and (S)-4-Isopropyloxazolidin-2-one

Introduction: The Challenge of Asymmetric Synthesis and the Genius of Evans Auxiliaries

In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different physiological effects. The synthesis of a single, desired enantiomer, known as asymmetric synthesis, has thus become a cornerstone of modern organic chemistry.[1][2]

Among the most powerful strategies to achieve this is the use of chiral auxiliaries: stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After establishing the desired stereocenter, the auxiliary is removed, having served its purpose as a transient stereochemical guide.[1][3]

Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries have emerged as one of the most reliable and versatile tools for asymmetric synthesis.[1][4] These auxiliaries, often derived from readily available amino acids, provide a robust platform for a wide array of stereoselective reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[1][5] Their efficacy lies in their rigid structure, which creates a highly predictable steric environment, guiding the approach of reagents to one face of a reactive intermediate over the other.[1][6]

This guide provides an in-depth exploration of Evans auxiliaries, with a particular focus on the widely used (S)-4-Isopropyloxazolidin-2-one , derived from the amino acid (S)-valine. We will delve into the mechanistic underpinnings of their stereodirecting power, provide detailed experimental protocols for their application, and discuss their significance in the landscape of modern drug discovery and total synthesis.

The Core Principle: How Evans Auxiliaries Dictate Stereochemistry

The remarkable stereocontrol exerted by Evans auxiliaries stems from a combination of steric and electronic factors that lock the reactive intermediate into a preferred conformation. The general workflow involves three key stages: attachment of the auxiliary, diastereoselective transformation, and cleavage of the auxiliary.

Stage 1: Attachment of the Acyl Group

The journey begins with the N-acylation of the oxazolidinone auxiliary. This is typically achieved by treating the auxiliary with an acid chloride or anhydride.[5] While traditional methods often involve deprotonation with a strong base like n-butyllithium at low temperatures followed by quenching with the acylating agent, milder and more operationally simple procedures have been developed.[7][8] For instance, the use of 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst allows for the acylation to proceed under neutral conditions at room temperature.[7][9]

Stage 2: Diastereoselective Enolate Formation and Reaction

Once the N-acyl oxazolidinone is formed, the stage is set for the crucial stereodefining step. Deprotonation at the α-carbon of the acyl group generates a chiral enolate. The choice of base and reaction conditions is critical for achieving high diastereoselectivity. The resulting enolate is conformationally restricted due to a combination of factors:

-

Steric Hindrance: The substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl group in (S)-4-isopropyloxazolidin-2-one) effectively blocks one face of the enolate, directing the approach of an incoming electrophile to the opposite, less hindered face.[1][10][11]

-

Chelation Control: In many reactions, particularly aldol additions, the enolate forms a rigid, six-membered ring transition state with a Lewis acid (e.g., boron or titanium).[10][12][13] This chelation further locks the conformation of the enolate and the reacting aldehyde, leading to a highly ordered transition state and excellent stereocontrol.[10][13]

The interplay of these factors ensures that the electrophile adds to the enolate from a specific trajectory, leading to the preferential formation of one diastereomer.

Stage 3: Auxiliary Cleavage

After the desired stereocenter has been created, the chiral auxiliary is removed to unveil the final product. A variety of methods exist for this cleavage, allowing for the conversion of the N-acyl oxazolidinone into a range of functional groups, including carboxylic acids, esters, amides, and alcohols.[1]

One of the most common and mild methods for cleaving the auxiliary to yield a carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[14][15][16][17] This method is particularly advantageous as it proceeds under gentle conditions that minimize the risk of epimerization at the newly formed stereocenter.[16] It's important to note that the use of LiOH alone can lead to endocyclic cleavage of the oxazolidinone ring.[14][18] The selectivity of LiOOH for the exocyclic carbonyl group is a key feature of this protocol.[14][16][18]

A Spotlight on (S)-4-Isopropyloxazolidin-2-one

(S)-4-Isopropyloxazolidin-2-one, derived from the naturally abundant amino acid (S)-valine, is one of the most frequently employed Evans auxiliaries.[19] Its isopropyl group provides a well-defined steric bias, leading to high levels of diastereoselectivity in a variety of reactions.

Key Applications of (S)-4-Isopropyloxazolidin-2-one:

-

Asymmetric Alkylation: The enolates derived from N-acyl derivatives of (S)-4-isopropyloxazolidin-2-one undergo highly diastereoselective alkylation with a range of electrophiles, providing access to α-chiral carboxylic acid derivatives.[5][20][21]

-

Asymmetric Aldol Reactions: This auxiliary is particularly renowned for its exceptional performance in aldol reactions, enabling the synthesis of syn- and anti-β-hydroxy carboxylic acid derivatives with excellent stereocontrol.[10][12][13][22]

-

Asymmetric Michael Additions: It is also effectively used in conjugate additions to α,β-unsaturated systems.[23]

The predictability and high fidelity of reactions employing (S)-4-isopropyloxazolidin-2-one have made it an invaluable tool in the total synthesis of complex natural products and in the development of chiral drug candidates.[5][20][24][25]

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for a typical three-step sequence involving the use of an Evans auxiliary: N-acylation, diastereoselective alkylation, and auxiliary cleavage.

Protocol 1: N-Propionylation of (S)-4-Isopropyloxazolidin-2-one

This procedure describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

-

(S)-4-Isopropyloxazolidin-2-one

-

Propionic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq.) in toluene, add propionic anhydride (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Heat the reaction mixture to reflux for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the stereoselective introduction of a benzyl group at the α-position of the propionyl chain.

Materials:

-

N-Propionyl-(S)-4-isopropyloxazolidin-2-one

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve the N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (1.1 eq.) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR or gas chromatography (GC) analysis of the crude product. Purify the major diastereomer by column chromatography.[7]

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to afford the corresponding chiral carboxylic acid.

Materials:

-

N-Alkylated oxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

0 °C ice bath

Procedure:

-

Dissolve the purified N-alkylated oxazolidinone (1.0 eq.) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding an aqueous solution of sodium sulfite to decompose the excess peroxide.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate solvent after basification.

-

Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the carboxylic acid as needed.

Visualizing the Mechanism and Workflow

Mechanism of Stereocontrol in Evans Auxiliary-Mediated Alkylation

Caption: Experimental workflow for asymmetric alkylation using an Evans auxiliary.

Data Presentation: Diastereoselectivity in Alkylation Reactions

The following table summarizes the high levels of diastereoselectivity typically observed in the alkylation of N-propionyl-(S)-4-isopropyloxazolidin-2-one with various electrophiles.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |

| Benzyl bromide (BnBr) | >99:1 | [21] |

| Allyl iodide | 98:2 | [7][9] |

| Methyl iodide (MeI) | >95:5 | [21] |

| Ethyl iodide (EtI) | >95:5 | [21] |

Data presented are representative and may vary depending on specific reaction conditions.

Conclusion: The Enduring Legacy of Evans Auxiliaries

Despite the rise of catalytic asymmetric methods, Evans auxiliaries remain a vital and frequently employed strategy in both academic and industrial settings. [5][26][27]Their reliability, predictability, and the vast body of literature supporting their application make them a go-to method for establishing key stereocenters in complex molecules. [5][26]The ability to reliably generate a specific stereoisomer with high purity is a significant advantage, particularly in the early stages of drug discovery and process development. [20] The principles pioneered by David A. Evans have not only provided a powerful synthetic tool but have also fundamentally advanced our understanding of stereocontrol in chemical reactions. As the demand for enantiomerically pure compounds continues to grow, the legacy of Evans auxiliaries and the foundational principles they embody will undoubtedly continue to shape the future of asymmetric synthesis.

References

-

S. G. O'Neil, "Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions," Journal of the American Chemical Society, 2010. [Link]

-

A. Karton, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," Australian Journal of Chemistry, 2023. [Link]

-

J. T. Reeves, et al., "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," Organic Process Research & Development, 2019. [Link]

-

M. A. A. Mohammed, et al., "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," RSC Advances, 2016. [Link]

-

M. A. A. Mohammed, et al., "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," RSC Publishing, 2016. [Link]

-

T. G. Marron, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," Journal of Chemical Education, 2008. [Link]

-

A. C. B. Burtoloso, et al., "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review," Molecules, 2020. [Link]

-

T. G. Marron, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," Journal of Chemical Education, 2008. [Link]

-

S. G. O'Neil, et al., "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions," Journal of the American Chemical Society, 2010. [Link]

-

A. Karton, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," ConnectSci, 2023. [Link]

-

J. T. Reeves, et al., "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," ACS Figshare, 2019. [Link]

-

Wikipedia, "Chiral auxiliary," Wikipedia, 2023. [Link]

-

YouTube, "Evans Auxiliaries and a Friend for Aldol Reactions," YouTube, 2024. [Link]

-

T. G. Marron, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory," Williams College, 2008. [Link]

-

S. G. O'Neil, et al., "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions," ResearchGate, 2010. [Link]

-

Chem-Station, "Evans Aldol Reaction," Chem-Station Int. Ed., 2014. [Link]

-

A. Karton, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," ResearchGate, 2023. [Link]

-

Unknown, "evans enolate alkylation-hydrolysisx," Unknown Source. [Link]

-

A. G. Myers, "Asymmetric Alkylation of Enolates," Chem 115, Unknown Year. [Link]

-

D. A. Evans, et al., "Recent advances in asymmetric synthesis with chiral imide auxiliaries," Société Chimique de France, 2003. [Link]

-

G. S. C. Sri, et al., "Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides," Organic Letters, 2006. [Link]

-

M. S. Hoekstra, et al., "A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone," Scribd, 1998. [Link]

-

Unknown, "Carbonyl Chemistry :: Chiral Enolates," Unknown Source. [Link]

-

ChemistryViews, "N-Acylation of Oxazolidinones," ChemistryViews, 2018. [Link]

-

M. A. A. Mohammed, et al., "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," ResearchGate, 2016. [Link]

-

J. Feng, et al., "Diastereoselective alkylation and methods for chiral auxiliary removal....," ResearchGate, 2019. [Link]

-

A. C. B. Burtoloso, et al., "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review," ResearchGate, 2020. [Link]

-

LookChem, "Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone," LookChem. [Link]

-

S. Lee, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction," National Institutes of Health, 2019. [Link]

-

J. Feng, et al., "The evolution of Evans' chiral auxiliary-based synthetic methodology to catalytic asymmetric synthesis.," ResearchGate, 2019. [Link]

-

Unknown, "On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one," Unknown Source. [Link]

-

R. Mancuso, et al., "(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one," ResearchGate, 2018. [Link]

-

M. A. Ilies, et al., "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries," MDPI, 2013. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. uwindsor.ca [uwindsor.ca]

- 4. benchchem.com [benchchem.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. connectsci.au [connectsci.au]

- 17. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 18. researchgate.net [researchgate.net]

- 19. lookchem.com [lookchem.com]

- 20. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

(S)-4-Methyloxazolidin-2-one: A Comprehensive Spectroscopic Analysis for Researchers

An In-depth Technical Guide for the Structural Elucidation of a Key Chiral Auxiliary

(S)-4-Methyloxazolidin-2-one stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis, enabling chemists to exert precise control over the stereochemical course of reactions. Its efficacy is fundamentally linked to its well-defined three-dimensional structure. For researchers, scientists, and drug development professionals, rigorous spectroscopic verification of this compound's identity and purity is not merely a procedural step but a critical prerequisite for reliable and reproducible synthetic outcomes.

This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of (S)-4-Methyloxazolidin-2-one. It is designed to serve as a practical, field-proven resource, blending theoretical principles with actionable experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Significance

The structure of (S)-4-Methyloxazolidin-2-one, with its defined stereocenter at the C4 position, gives rise to a unique and predictable spectroscopic fingerprint. Understanding the correlation between the molecular geometry and the resulting spectral data is key to its unambiguous identification.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule.[1] The spectrum of (S)-4-Methyloxazolidin-2-one is dominated by the characteristic vibrations of its cyclic carbamate moiety.

Experimental Protocol: Thin Solid Film Method

A common and reliable method for obtaining an IR spectrum of a solid compound is the thin solid film technique.[2]

Methodology:

-

Sample Preparation: Dissolve a small quantity (approx. 50 mg) of (S)-4-Methyloxazolidin-2-one in a few drops of a volatile organic solvent like methylene chloride or acetone.[2]

-

Film Deposition: Carefully apply a drop of this solution onto the surface of a polished salt plate (e.g., NaCl or KBr).[2][3]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid analyte on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Spectrum Optimization: If the absorbance peaks are too weak, apply another drop of the solution and re-dry the plate. If the peaks are too intense (i.e., "flat-topping"), clean the plate and use a more dilute solution.[2]

-

Post-Analysis: Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator.[2]

An alternative approach for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy, which requires minimal sample preparation.[1]

Spectral Interpretation: Key Diagnostic Bands

The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1200 cm⁻¹) and the fingerprint region (1200-600 cm⁻¹), which is unique to the specific molecule.[4]

Table 1: Characteristic IR Absorption Frequencies for (S)-4-Methyloxazolidin-2-one

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (Carbamate) | ~3280 | Medium, Sharp |

| C-H Stretch | sp³ C-H | 2850-3000 | Medium-Strong |

| C=O Stretch | Cyclic Carbamate | ~1750 | Strong, Sharp |

| C-O Stretch | Ether-like | ~1250 | Strong |

| C-N Stretch | Amine-like | ~1050 | Medium |

The most prominent feature in the IR spectrum is the intense, sharp absorption from the carbonyl (C=O) group of the five-membered ring, a hallmark of the oxazolidinone core. The presence of a distinct N-H stretching band further confirms the carbamate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and spatial arrangement of atoms. For a chiral molecule like (S)-4-Methyloxazolidin-2-one, NMR is indispensable for confirming both its constitution and stereochemical integrity.

Experimental Protocol: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of (S)-4-Methyloxazolidin-2-one into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the N-H proton.

-

Dissolution: Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

-

Analysis: Insert the NMR tube into the spectrometer and proceed with data acquisition.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. While a publicly available, fully assigned spectrum is referenced, the expected chemical shifts and coupling patterns can be reliably predicted.[5]

Table 2: Predicted ¹H NMR Spectral Data for (S)-4-Methyloxazolidin-2-one in CDCl₃

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| NH | broad singlet | 5.5 - 6.5 | - |

| H-5 (diastereotopic) | doublet of doublets (dd) | 4.0 - 4.5 | - |

| H-4 | multiplet | 3.8 - 4.2 | - |

| CH ₃ | doublet | ~1.3 | ~6.3 |

-

N-H Proton: This proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.

-

Methylene Protons (H-5): The two protons on C5 are diastereotopic due to the adjacent chiral center at C4. This means they are chemically non-equivalent and will resonate at different chemical shifts, each appearing as a doublet of doublets due to geminal coupling to each other and vicinal coupling to H-4.

-

Methine Proton (H-4): This proton is coupled to the three methyl protons and the two diastereotopic H-5 protons, resulting in a complex multiplet.

-

Methyl Protons (CH₃): The three equivalent methyl protons are split by the single H-4 proton, giving rise to a clean doublet.

¹³C NMR Spectroscopy: Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective electronic environments.

Table 3: Predicted ¹³C NMR Spectral Data for (S)-4-Methyloxazolidin-2-one

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| C =O (C2) | ~159 |

| C H₂ (C5) | ~70 |

| C H (C4) | ~50 |

| C H₃ | ~20 |

The carbonyl carbon of the carbamate is the most deshielded, appearing furthest downfield. The carbon atom bonded to the ring oxygen (C5) is also significantly downfield, while the methyl carbon is the most shielded and appears furthest upfield.

Integrated Spectroscopic Workflow